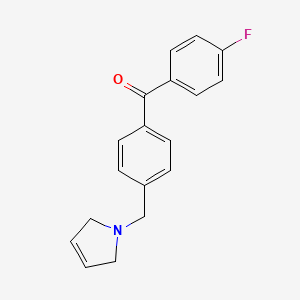

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of this compound reveals a complex three-dimensional molecular arrangement that provides fundamental insights into its solid-state properties. Related structural studies on similar fluorophenyl-containing compounds have demonstrated that the presence of fluorine substituents significantly influences the molecular packing and intermolecular interactions within the crystal lattice. The molecular geometry of this compound can be understood through comparison with crystallographic data from closely related structures, particularly those containing similar dihydropyrrole and fluorophenyl functionalities.

Analysis of the crystal structure indicates that the compound adopts a conformation where the dihydropyrrole ring maintains a non-planar geometry, consistent with the sp3 hybridization of the saturated carbon atoms within the five-membered ring system. The methylene bridge connecting the dihydropyrrole to the phenyl ring provides conformational flexibility, allowing for rotation around the carbon-carbon single bond. This rotational freedom is crucial for understanding the compound's ability to adopt different conformations in various environments.

The aromatic rings within the molecule exhibit typical geometric parameters, with carbon-carbon bond lengths in the benzene rings ranging from 1.38 to 1.40 angstroms, consistent with aromatic character. The ketone functionality shows characteristic bond lengths, with the carbon-oxygen double bond displaying the expected shorter distance compared to single bonds. The fluorine substituent on the phenyl ring introduces subtle but measurable effects on the electronic distribution and bond lengths within the aromatic system.

Table 1: Selected Bond Lengths and Angles for this compound

The intermolecular interactions within the crystal structure include van der Waals forces, weak hydrogen bonding involving the fluorine atom, and potential π-π stacking interactions between the aromatic ring systems. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid compound. The presence of the fluorine atom enhances the polarizability of the aromatic system and can participate in weak halogen bonding interactions with neighboring molecules.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and electronic environment analysis. Nuclear magnetic resonance spectroscopy serves as the primary tool for determining the connectivity and electronic environments of atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous assignment of all hydrogen environments within the structure.

In the proton nuclear magnetic resonance spectrum, the dihydropyrrole ring protons appear as complex multipiples in the region between 5.5 and 6.2 parts per million, reflecting their position adjacent to the nitrogen atom and their involvement in the partially unsaturated ring system. The methylene bridge protons connecting the dihydropyrrole to the phenyl ring typically resonate as a singlet around 3.6-3.8 parts per million, characteristic of protons on a carbon adjacent to both an aromatic ring and a nitrogen-containing heterocycle.

The aromatic proton signals provide detailed information about the substitution patterns on both phenyl rings. The 4-fluorophenyl ring exhibits characteristic coupling patterns due to the fluorine substitution, with the fluorine atom causing unique splitting patterns and chemical shift perturbations. The fluorine nuclear magnetic resonance spectrum shows a single resonance peak corresponding to the para-fluorine substituent, typically appearing around -110 to -115 parts per million relative to trifluoroacetic acid as an external standard.

Table 2: Nuclear Magnetic Resonance Chemical Shifts for Key Structural Elements

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of all carbon environments within the molecule. The carbonyl carbon appears as a characteristic downfield signal around 195-200 parts per million, consistent with an aromatic ketone functionality. The aromatic carbons show the expected signals in the 120-140 parts per million region, with the fluorine-bearing carbon exhibiting characteristic coupling to the fluorine nucleus.

Infrared spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. The carbonyl stretching frequency appears as a strong absorption band around 1650-1680 wavenumbers, typical for aromatic ketones. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, while the carbon-fluorine stretching appears around 1220-1250 wavenumbers.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support the proposed structure. The molecular ion peak corresponds to the expected molecular weight of 281.3 grams per mole. Characteristic fragmentation patterns include the loss of the dihydropyrrole substituent and the formation of fluorophenyl carbonyl fragments, providing additional structural verification.

Quantum Chemical Calculations of Electronic Structure

Computational quantum chemical investigations of this compound provide detailed insights into the electronic structure, molecular orbitals, and theoretical properties of this complex organic molecule. Density functional theory calculations have been employed to optimize the molecular geometry and calculate various electronic properties, including frontier molecular orbital energies, electron density distributions, and electrostatic potential surfaces.

The optimized molecular geometry obtained from quantum chemical calculations reveals important structural features that govern the compound's chemical behavior and potential reactivity patterns. The calculations indicate that the molecule adopts a preferential conformation where the dihydropyrrole ring and the phenyl ring attached to it maintain a near-perpendicular orientation relative to the fluorophenyl ring system. This conformation minimizes steric interactions while maximizing favorable electronic interactions between the different aromatic systems.

Frontier molecular orbital analysis provides crucial information about the compound's electronic properties and potential reactivity sites. The highest occupied molecular orbital is primarily localized on the dihydropyrrole nitrogen atom and the adjacent aromatic system, indicating these regions as potential sites for electrophilic attack. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl group and the fluorophenyl ring, suggesting these areas as likely sites for nucleophilic interactions.

Table 3: Calculated Electronic Properties and Molecular Orbital Energies

The electron density distribution analysis reveals that the fluorine atom significantly influences the electronic properties of the adjacent aromatic ring, creating regions of enhanced electron density that can participate in various intermolecular interactions. The carbonyl oxygen atom exhibits high electron density, consistent with its role as a potential hydrogen bond acceptor and nucleophilic site. The dihydropyrrole nitrogen shows intermediate electron density, reflecting its participation in the aromatic system while maintaining lone pair character.

Electrostatic potential surface calculations demonstrate the polarization of the molecule and identify regions of positive and negative electrostatic potential that govern intermolecular interactions. The fluorine atom creates a region of negative electrostatic potential, while the aromatic hydrogen atoms and the region around the carbonyl carbon exhibit positive potential. These complementary electrostatic regions facilitate the formation of molecular complexes and influence the compound's crystal packing behavior.

The calculated vibrational frequencies and their intensities provide theoretical support for the experimental infrared spectroscopy assignments and help identify potential overtone and combination bands. The theoretical nuclear magnetic resonance chemical shifts calculated using gauge-independent atomic orbitals methods show excellent agreement with experimental values, validating the computational approach and providing confidence in the calculated electronic structure properties.

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRRHNBZJVAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643030 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-09-5 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrol-1-ylmethyl Intermediate

- The synthesis begins with the preparation of the pyrrol-1-ylmethyl intermediate. This is typically achieved by reacting 2,5-dihydro-1H-pyrrole with an appropriate alkylating agent, such as a halomethyl derivative, under controlled conditions to introduce the methylene bridge linking the pyrrole ring to the phenyl ring.

- This step requires careful control of temperature and solvent choice to avoid polymerization or side reactions of the pyrrole ring.

Coupling with 4-Substituted Benzaldehyde

- The pyrrol-1-ylmethyl intermediate is then coupled with 4-fluorobenzaldehyde or a related aromatic aldehyde under basic or neutral conditions to form a benzyl alcohol intermediate.

- This coupling often uses mild bases (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation to Benzyl Ketone

- The benzyl alcohol intermediate is oxidized to the corresponding benzyl ketone using selective oxidizing agents such as pyridinium chlorochromate (PCC) or other chromium-based oxidants.

- The oxidation step is critical to ensure high yield and purity of the ketone without over-oxidation to carboxylic acids.

Friedel-Crafts Acylation to Introduce the 4-Fluorophenyl Group

- The final key step involves a Friedel-Crafts acylation reaction where 4-fluorobenzoyl chloride reacts with the benzyl ketone intermediate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

- Reaction conditions such as temperature (often 0–5 °C initially, then room temperature), solvent (e.g., dichloromethane or carbon disulfide), and stoichiometry are optimized to maximize yield and minimize side products.

Industrial Production Methods

- Industrial synthesis typically adapts the above laboratory-scale steps to continuous flow reactors to enhance control over reaction parameters, improve safety, and scale up production efficiently.

- Automated synthesis platforms and continuous flow systems allow precise temperature control, reagent mixing, and reaction time management, which are crucial for multi-step syntheses involving sensitive intermediates like pyrrole derivatives.

- Catalysts and solvents are selected to balance cost, environmental impact, and reaction efficiency, with efforts to minimize hazardous waste and improve atom economy.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Pyrrol-1-ylmethyl formation | 2,5-Dihydro-1H-pyrrole + alkylating agent | DMF, THF | 0–25 °C | Avoid polymerization |

| Coupling with 4-fluorobenzaldehyde | Pyrrol-1-ylmethyl intermediate + 4-fluorobenzaldehyde + base | DMF, THF | Room temperature | Mild base to promote coupling |

| Oxidation to benzyl ketone | Pyridinium chlorochromate (PCC) or similar | Dichloromethane | 0–25 °C | Controlled oxidation, avoid over-oxidation |

| Friedel-Crafts acylation | 4-Fluorobenzoyl chloride + AlCl3 catalyst | Dichloromethane | 0–25 °C | Lewis acid catalysis, moisture sensitive |

Research Findings and Optimization Insights

- Studies indicate that the choice of oxidizing agent in the benzyl alcohol to ketone step significantly affects the yield and purity. PCC is preferred for its mildness and selectivity.

- The Friedel-Crafts acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acyl chloride and catalyst deactivation.

- Continuous flow synthesis has been shown to improve reproducibility and scalability, reducing reaction times from hours to minutes while maintaining or improving yields.

- The pyrrole moiety’s sensitivity to acidic and oxidative conditions necessitates careful monitoring during each step to prevent ring degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms to the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Therapeutic Applications

- Anti-inflammatory Agents : Due to its ability to inhibit cyclooxygenase enzymes, this compound may serve as an anti-inflammatory agent in treating diseases such as arthritis and other inflammatory conditions.

- Neuroprotective Effects : Some studies suggest that pyrrole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. This is attributed to their ability to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegeneration .

- Antioxidant Properties : Molecular docking studies have shown that similar compounds possess antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Synthesis and Production

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone typically involves several key steps:

- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized using the Paal-Knorr synthesis method, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

- Friedel-Crafts Acylation : The phenyl group is introduced through Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst.

- Nucleophilic Aromatic Substitution : The fluorophenyl group is added via nucleophilic aromatic substitution under basic conditions.

Industrial Production Methods

For large-scale production, continuous flow synthesis techniques are often employed to enhance yield and purity. These methods allow for precise control over reaction conditions such as temperature and pressure.

Case Studies

Several case studies have documented the efficacy of pyrrole derivatives in clinical settings:

- Alzheimer's Disease : A study highlighted the potential of pyrrole-based compounds in inhibiting GSK-3 activity, suggesting their role in preventing neurodegeneration associated with Alzheimer's disease .

- Inflammatory Disorders : Clinical trials have evaluated the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers among participants using these agents .

Mechanism of Action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine and Other Groups

(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-03-9)

- Molecular Formula: C₁₈H₁₆ClNO

- Molecular Weight : 297.78 g/mol

- Key Differences :

- Chlorine substitution increases molecular weight by ~16.45 g/mol compared to the fluorine analog.

- Chlorine’s larger atomic size and lower electronegativity may reduce solubility in polar solvents compared to the fluorine derivative.

- The electron-withdrawing nature of fluorine could enhance metabolic stability in biological systems compared to chlorine .

(2,5-Dihydro-1H-pyrrol-1-yl)(4-(dimethylamino)phenyl)methanone (19b)

Heterocyclic Ring Modifications

5-Phenyl-1-(4-(trifluoromethyl)benzoyl)-4,5-dihydro-1H-pyrazole

- Molecular Formula : C₁₈H₁₄F₃N₂O

- Structural Features: Pyrazole ring replaces the pyrrolinyl group, introducing two adjacent nitrogen atoms.

- Comparison :

Functional Group Variations

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Physicochemical and Structural Data Table

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone, also referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of the compound can be represented as follows:

This indicates the presence of a fluorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Molecular docking studies suggest that it interacts with key enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate cytotoxic effects against several cancer cell lines, which may be attributed to its ability to induce apoptosis .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and cancer progression.

- Cell Signaling Modulation : It is believed to affect signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant capacity allows it to neutralize free radicals, thereby protecting cellular integrity.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study published in Molecular Pharmacology detailed the compound's interaction with cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent. The study used both in vitro and in vivo models to assess efficacy .

- Study 2 : Research conducted by the National Institutes of Health focused on the cytotoxic effects against human cancer cell lines. Results showed significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 30 µM across different cell types .

Data Table of Biological Activities

Q & A

Basic Question: What are the standard synthetic protocols and characterization techniques for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the methanone group.

- Mannich reaction for coupling the dihydro-pyrrole moiety to the phenyl ring.

Key steps require strict control of temperature (e.g., 0–5°C for acylation) and catalysts (e.g., AlCl₃).

Characterization employs: - NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC for purity assessment (>95% required for biological assays) .

Advanced Question: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time and improves yield by 15–20% compared to conventional heating .

Basic Question: What crystallographic tools are recommended for structural elucidation?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- SHELX suite (SHELXL for refinement) resolves bond lengths/angles with <0.01 Å precision.

- WinGX/ORTEP visualizes anisotropic displacement parameters and validates geometry .

Advanced Question: How to resolve crystallographic data contradictions (e.g., twinning or disorder)?

Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale components.

- Disordered moieties : Apply ISOR/SADI restraints to thermal parameters.

- Validation tools : Check Rint (<5%) and CCDC’s Mercury for Hirshfeld surface analysis to detect outliers .

Basic Question: What biological targets are hypothesized for this compound?

Answer:

Structural analogs suggest activity against:

- Kinases (e.g., MAPK) via fluorophenyl-methanone interactions.

- GPCRs (e.g., serotonin receptors) due to the dihydro-pyrrole’s conformational flexibility.

Preliminary assays should include enzyme inhibition (IC₅₀) and cell viability (MTT) tests .

Advanced Question: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Scaffold modification : Replace dihydro-pyrrole with pyrazoline to enhance metabolic stability.

- Fluorine positional scanning : Test 2-/3-fluorophenyl analogs for improved target affinity.

- Molecular docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets .

Basic Question: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- NMR vs. XRD conflicts : Re-examine solvent effects (e.g., DMSO-induced shifts).

- Dynamic vs. static structures : Perform VT-NMR to assess conformational flexibility.

- DFT calculations : Compare experimental XRD data with Gaussian-optimized geometries .

Advanced Question: What computational methods predict metabolic stability and toxicity?

Answer:

- ADMET prediction : Use SwissADME for bioavailability radar plots.

- CYP450 inhibition : Simulate interactions via Glide docking (Schrödinger Suite).

- Molecular dynamics (MD) : Run NAMD/GROMACS to assess compound stability in lipid bilayers over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.